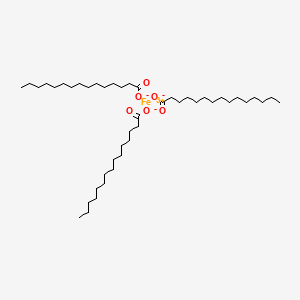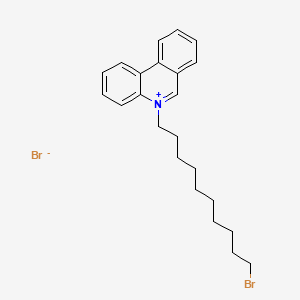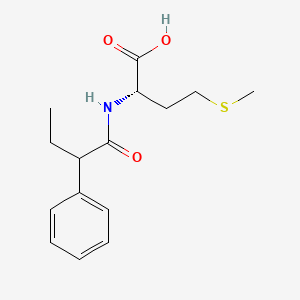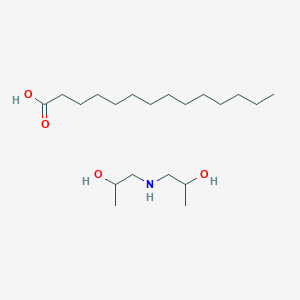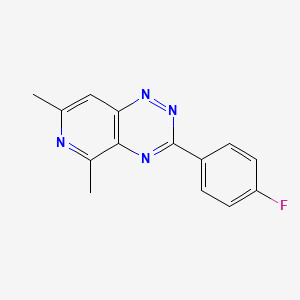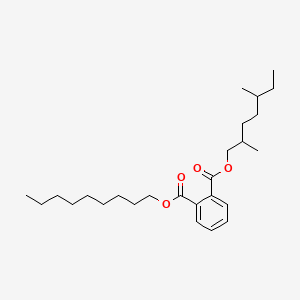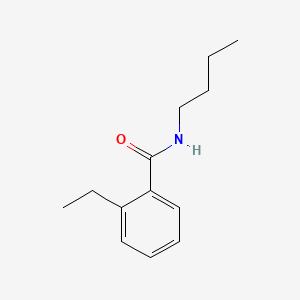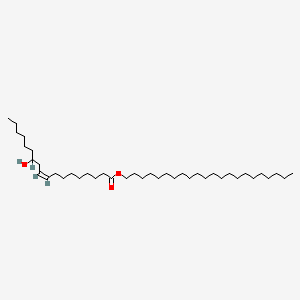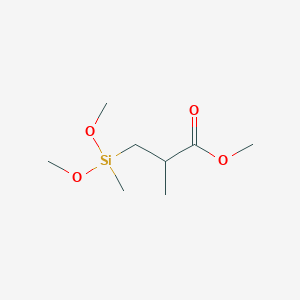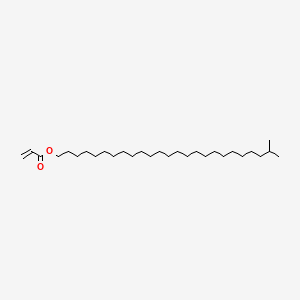
2,3-Dimethylpentane-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylpentane-3-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethylpentane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylpentane with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylpentane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Alkanes (R-H).
Substitution: Halogenated compounds (R-X) or alkylated thiols (R-S-R’).
Aplicaciones Científicas De Investigación
2,3-Dimethylpentane-3-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,3-Dimethylpentane-3-thiol exerts its effects involves the interaction of the thiol group with various molecular targets. The sulfur-hydrogen bond can form hydrogen bonds or undergo nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity makes it a valuable compound in both chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpentane: An alkane with a similar carbon backbone but lacking the thiol group.
3-Methylhexane: Another isomer of heptane with a different arrangement of carbon atoms.
2,3-Dimethyl-3-pentanethiol: A structural isomer with a different position of the thiol group.
Uniqueness
2,3-Dimethylpentane-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where thiol-specific reactions are required, such as in the synthesis of sulfur-containing compounds or in biological studies involving thiol-based interactions.
Propiedades
Número CAS |
84962-78-7 |
|---|---|
Fórmula molecular |
C7H16S |
Peso molecular |
132.27 g/mol |
Nombre IUPAC |
2,3-dimethylpentane-3-thiol |
InChI |
InChI=1S/C7H16S/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3 |
Clave InChI |
PTDKEPLJMRZWRB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


